

# Foreword: A Building Block of Strategic Importance

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## Compound of Interest

Compound Name: **4-Chloro-7-methyl-1H-indole**

Cat. No.: **B1593264**

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In the landscape of modern drug discovery and materials science, the indole scaffold remains a cornerstone of innovation. Its unique electronic properties and versatile reactivity have made it a privileged structure in countless therapeutic agents and functional materials. Within this vast chemical space, substituted indoles offer a nuanced toolkit for fine-tuning molecular properties. **4-Chloro-7-methyl-1H-indole** is one such molecule—a strategically substituted building block whose structural characteristics are critical to its function as a synthetic intermediate.

This guide provides an in-depth analysis of the structural properties of **4-Chloro-7-methyl-1H-indole**. It is designed for researchers, medicinal chemists, and process development scientists who require a deep, functional understanding of this molecule. We will move beyond simple data recitation to explore the causal relationships between its structure and its empirical characteristics, providing field-proven insights into its synthesis, characterization, and reactivity.

## Core Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent experimental design. The core identifiers for **4-Chloro-7-methyl-1H-indole** are summarized below.

Property	Value	Source
IUPAC Name	4-chloro-7-methyl-1H-indole	<a href="#">[1]</a>
CAS Number	61258-70-6	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>8</sub> ClN	<a href="#">[1]</a>
Molecular Weight	165.62 g/mol	<a href="#">[1]</a>
Canonical SMILES	CC1=C2C(=C(C=C1)Cl)C=CN 2	<a href="#">[1]</a>
InChIKey	VJAIQOKZWGJPDB- UHFFFAOYSA-N	<a href="#">[1]</a>

While extensive experimental data on the bulk physical properties are not widely published, we can infer key characteristics based on its structure and data from analogous compounds.

Property	Predicted Value / Observation	Justification
Physical Form	Solid at room temperature	The related 4-chloro-1-methyl-1H-indole is a solid. The increased molecular weight and potential for hydrogen bonding in the N-H indole favor a solid state.
Melting Point	Not experimentally reported in available literature.	-
Boiling Point	Not experimentally reported in available literature.	-
Solubility	Low solubility in water. Soluble in common organic solvents (e.g., DMSO, DMF, CH <sub>2</sub> Cl <sub>2</sub> , Ethyl Acetate, Methanol).	The indole nucleus is largely nonpolar, and while the N-H bond allows for hydrogen bonding, the molecule is dominated by its hydrophobic carbocyclic and heterocyclic rings. <sup>[2]</sup>

## Spectroscopic Signature: A Predictive Analysis

Spectroscopic analysis is the primary method for confirming the identity and purity of a chemical entity. While a definitive, published reference spectrum for **4-Chloro-7-methyl-1H-indole** is not readily available in public databases, its spectral signature can be reliably predicted based on foundational principles and empirical data from closely related analogues. This predictive approach is essential for any scientist working with novel or sparsely documented compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed map of a molecule's hydrogen and carbon framework. The predicted chemical shifts ( $\delta$ ) in ppm are relative to tetramethylsilane (TMS).

The proton spectrum is anticipated to show distinct signals for the aromatic protons, the N-H proton, and the methyl group. The electron-withdrawing nature of the chlorine atom at the C4 position will deshield (shift downfield) adjacent protons, primarily H5. Conversely, the electron-donating methyl group at C7 will shield (shift upfield) the N-H proton and influence the adjacent H6.

Proton	Predicted $\delta$ (ppm)	Predicted Multiplicity	Justification
N-H (H1)	~8.1-8.3	broad singlet (br s)	The N-H proton of indoles is typically found in this region. The adjacent C7-methyl group may impart slight shielding. [3]
H2	~7.1-7.3	triplet (t) or dd	Coupled to H3 and weakly to N-H. Often appears as a triplet or doublet of doublets in substituted indoles.
H3	~6.5-6.7	triplet (t) or dd	Coupled to H2 and weakly to N-H. Shielded relative to other aromatic protons due to the pyrrole ring's electron density.
H5	~7.2-7.4	doublet (d)	Deshielded by the adjacent C4-Cl. Coupled to H6, resulting in a doublet. Based on data for 4-bromoindoles.[3]
H6	~6.9-7.1	doublet (d)	Coupled to H5, resulting in a doublet. Shielded relative to H5.
-CH <sub>3</sub> (C7)	~2.4-2.6	singlet (s)	Aromatic methyl groups typically appear in this region.

The carbon spectrum provides complementary information. The C4 carbon, directly attached to the chlorine atom, will be significantly deshielded.

Carbon	Predicted $\delta$ (ppm)	Justification
C2	~123-125	Standard chemical shift for the C2 position in indoles.
C3	~101-103	Highly shielded carbon characteristic of the indole C3 position.
C3a	~127-129	Bridgehead carbon, influenced by the C4-Cl substituent.
C4	~129-131	Directly attached to the electronegative chlorine, causing a downfield shift.
C5	~121-123	Influenced by the adjacent C4-Cl.
C6	~120-122	Less affected by the substituents.
C7	~118-120	Directly attached to the electron-donating methyl group, causing a slight upfield shift compared to an unsubstituted C7.
C7a	~135-137	Bridgehead carbon, influenced by the C7-methyl group.
-CH <sub>3</sub>	~16-18	Typical range for an aromatic methyl carbon.

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which are crucial for structural confirmation.

- Molecular Ion ( $M^+$ ): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. A critical feature will be the isotopic pattern characteristic of a molecule containing one chlorine atom. We predict a strong signal at  $m/z = 165$  (corresponding to the  $^{35}\text{Cl}$  isotope) and a smaller signal at  $m/z = 167$  (for the  $^{37}\text{Cl}$  isotope) with an intensity ratio of approximately 3:1.
- Key Fragmentation Pathways:
  - Loss of HCl: A potential fragmentation involves the loss of a hydrogen and the chlorine atom, leading to a fragment at  $m/z = 129$ .
  - Loss of Methyl Radical: Cleavage of the methyl group would result in a fragment at  $m/z = 150$ .
  - Retro-Diels-Alder type fragmentation of the pyrrole ring could also occur, though it is less common for the parent ion.

## Infrared (IR) Spectroscopy

The IR spectrum will highlight the key functional groups present in the molecule.

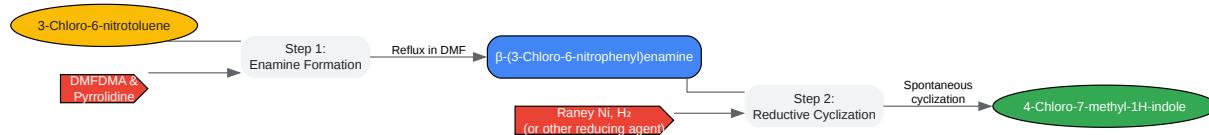
Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Expected Appearance
~3400-3450	N-H stretch	Sharp, distinct peak. Characteristic of the indole N-H group. <sup>[4]</sup>
~3050-3150	Aromatic C-H stretch	Medium to weak peaks.
~2850-2950	Aliphatic C-H stretch	Weak peaks from the methyl group.
~1570-1620	C=C aromatic ring stretch	Multiple medium to strong peaks.
~1450-1470	C=C aromatic ring stretch	Multiple medium to strong peaks.
~700-850	C-Cl stretch	Medium to strong peak in the fingerprint region.

# Synthesis and Chemical Reactivity

## A Validated Synthetic Pathway: The Leimgruber-Batcho Indole Synthesis

While several methods exist for indole synthesis, the Leimgruber-Batcho synthesis is particularly well-suited for producing **4-Chloro-7-methyl-1H-indole** due to its high efficiency and the accessibility of the required starting material, 3-chloro-6-nitrotoluene.[5] This two-step process is a robust alternative to the classic Fischer indole synthesis and is widely used in industrial settings.[6]

**Causality of the Method:** The synthesis leverages the increased acidity of the benzylic protons of the o-nitrotoluene starting material. These protons are readily deprotonated to form a carbanion, which then reacts with a formamide acetal to generate a key enamine intermediate. The subsequent reduction of the nitro group triggers a spontaneous intramolecular cyclization to form the indole ring.



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Caption: Workflow for the Leimgruber-Batcho synthesis of **4-Chloro-7-methyl-1H-indole**.

### Step 1: Enamine Formation

- To a solution of 3-chloro-6-nitrotoluene (1.0 eq) in anhydrous dimethylformamide (DMF, ~3 mL per mmol of starting material) in a flask equipped with a reflux condenser and nitrogen inlet, add pyrrolidine (1.2 eq).
- Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq) to the mixture.

- Heat the solution to reflux (typically 110-120 °C) for 3-5 hours, monitoring the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and remove the volatile components under reduced pressure using a rotary evaporator. The resulting crude product is the intermediate enamine, which can often be used in the next step without further purification.

### Step 2: Reductive Cyclization

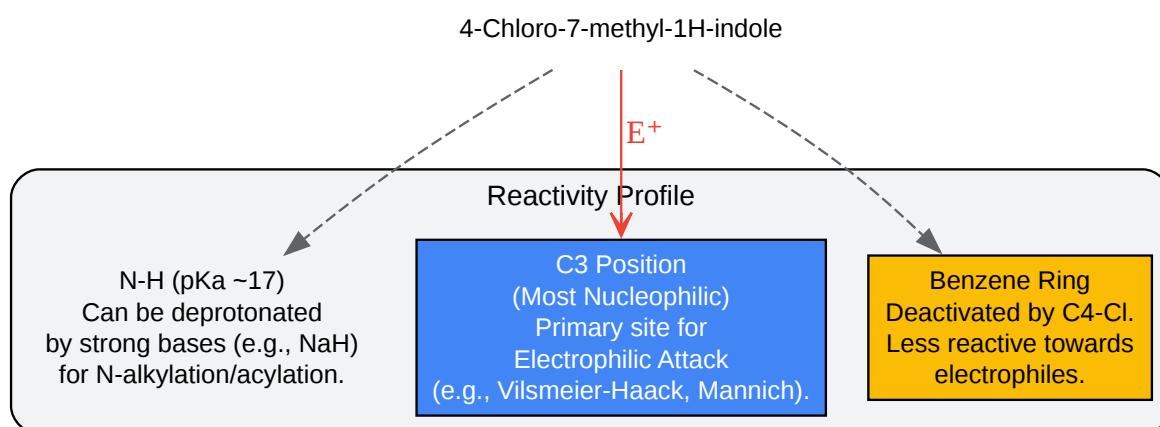
- Dissolve the crude enamine intermediate from Step 1 in a suitable solvent such as methanol, ethanol, or ethyl acetate.
- Carefully add a catalytic amount of Raney Nickel (~5-10% by weight) to the solution under an inert atmosphere.
- Pressurize the reaction vessel with hydrogen gas (H<sub>2</sub>, typically 50-100 psi) or, alternatively, use a chemical hydrogen source like hydrazine hydrate added cautiously.
- Stir the mixture vigorously at room temperature until the reduction and cyclization are complete (monitor by TLC or LC-MS).
- Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet.
- Concentrate the filtrate under reduced pressure.
- Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure **4-Chloro-7-methyl-1H-indole**.

## Predicted Chemical Reactivity

The reactivity of the indole nucleus is dominated by its electron-rich nature, making it highly susceptible to electrophilic aromatic substitution, primarily at the C3 position.<sup>[7]</sup> The substituents on the benzene ring modulate this reactivity.

- C4-Chloro Group: This electron-withdrawing group deactivates the benzene ring towards further electrophilic substitution.

- C7-Methyl Group: This electron-donating group slightly activates the benzene ring.
- Overall Effect: The pyrrole ring remains the most reactive part of the molecule. Electrophiles will overwhelmingly attack the C3 position. If forcing conditions are used to achieve substitution on the benzene ring, the directing effects of the existing substituents would need to be considered.



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Caption: Reactivity map of **4-Chloro-7-methyl-1H-indole** highlighting key reactive sites.

## Standard Operating Protocol: NMR Sample Preparation and Analysis

To ensure trustworthy and reproducible data, a standardized protocol for sample characterization is essential.

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural verification and purity assessment of a synthesized batch of **4-Chloro-7-methyl-1H-indole**.

Materials:

- Sample of **4-Chloro-7-methyl-1H-indole**

- Deuterated Chloroform ( $\text{CDCl}_3$ ) or Deuterated Dimethyl Sulfoxide ( $\text{DMSO-d}_6$ ) with 0.03% TMS
- NMR Tube (5 mm, high precision)
- Pasteur pipette
- Vial and spatula

**Procedure:**

- Sample Preparation:
  - Weigh approximately 5-10 mg of the sample into a clean, dry vial.
  - Using a Pasteur pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent ( $\text{CDCl}_3$  is a good first choice due to its commonality and ability to dissolve many organics).
  - Gently agitate the vial to ensure the sample is fully dissolved. If solubility is an issue,  $\text{DMSO-d}_6$  can be used as an alternative.
  - Transfer the solution into the NMR tube using the Pasteur pipette. Ensure the liquid height is within the optimal range for the spectrometer (typically  $\sim 4$  cm).
  - Cap the NMR tube securely.
- Spectrometer Setup and Data Acquisition:
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
  - $^1\text{H}$  Spectrum: Acquire a standard proton spectrum (e.g., 16 scans, 1-2 second relaxation delay).
  - $^{13}\text{C}$  Spectrum: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of  $^{13}\text{C}$ , more scans will be required (e.g., 1024 or more, depending on sample

concentration) with a longer relaxation delay (e.g., 2-5 seconds).

- (Optional) Acquire advanced spectra like COSY ( $^1\text{H}$ - $^1\text{H}$  correlation) or HSQC ( $^1\text{H}$ - $^{13}\text{C}$  correlation) to unambiguously assign proton and carbon signals.
- Data Processing and Interpretation:
  - Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
  - Calibrate the  $^1\text{H}$  spectrum by setting the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm) or the TMS peak to 0 ppm.
  - Calibrate the  $^{13}\text{C}$  spectrum by setting the solvent peak (e.g.,  $\text{CDCl}_3$  triplet at 77.16 ppm).
  - Integrate the peaks in the  $^1\text{H}$  spectrum to determine the relative ratios of protons.
  - Analyze the chemical shifts, multiplicities (splitting patterns), and integration values to confirm that the spectrum matches the predicted structure of **4-Chloro-7-methyl-1H-indole**.

## Conclusion

**4-Chloro-7-methyl-1H-indole** is a valuable synthetic intermediate whose utility is directly derived from its specific structural and electronic properties. The presence of the chloro and methyl groups at the C4 and C7 positions, respectively, creates a unique electronic environment that influences its spectroscopic signature and directs its chemical reactivity. While a complete experimental dataset is not yet available in the public domain, a rigorous, predictive analysis based on established chemical principles and data from analogous structures provides a robust framework for its synthesis, characterization, and application. This guide serves as a foundational resource for scientists looking to leverage this important molecule in their research and development endeavors.

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